molecular formula C7H5NO4 B561857 (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid CAS No. 1189695-39-3

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Cat. No.: B561857
CAS No.: 1189695-39-3
M. Wt: 174.066
InChI Key: LVPMIMZXDYBCDF-BNUYUSEDSA-N
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Description

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO4 and its molecular weight is 174.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662181
Record name (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40662181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.068 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189695-39-3
Record name (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical characteristics of (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical Characteristics of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, an isotopically labeled form of isocinchomeronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational properties of the molecule, the profound impact of ¹³C enrichment on its analytical signatures, and its applications in modern research. By integrating theoretical principles with practical experimental considerations, this guide serves as an essential resource for the effective utilization of this stable isotope-labeled compound in metabolic studies, quantitative bioanalysis, and as a chemical probe.

Introduction

Overview of Pyridine-2,5-dicarboxylic Acid

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a heterocyclic organic compound belonging to the pyridinedicarboxylic acid family.[1] Its structure consists of a pyridine ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1][2] This arrangement of functional groups imparts specific chemical properties, making it a valuable building block in the synthesis of coordination polymers, pharmaceuticals, and other functional materials.[3] Recently, it has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases, highlighting its potential in drug discovery.[4]

The Critical Role of ¹³C Isotopic Labeling in Research

The strategic replacement of naturally abundant ¹²C with the stable isotope ¹³C is a powerful technique in pharmaceutical and chemical research. Unlike radioactive isotopes, stable isotopes like ¹³C do not decay, making them safe to handle and ideal for in vivo studies. The primary utility of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid lies in its distinct mass. This predictable mass shift is fundamental for its use as an internal standard in quantitative mass spectrometry (LC-MS/MS) assays, allowing for precise quantification of the unlabeled analyte in complex biological matrices. Furthermore, ¹³C labeling enables its use as a metabolic tracer to elucidate biotransformation pathways without the kinetic isotope effects often associated with deuterium labeling.[5]

Scope of the Guide

This guide offers an in-depth analysis of the essential physical and spectroscopic properties of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. It covers physicochemical data, detailed spectroscopic interpretation (MS, NMR, IR), standardized experimental protocols for characterization, and a discussion of its primary applications in a research context.

Molecular and Physicochemical Properties

The introduction of five ¹³C atoms into the pyridine ring fundamentally alters the molar mass of pyridine-2,5-dicarboxylic acid while having a negligible effect on its bulk physicochemical properties like melting point, solubility, and acidity.

Molecular Structure and Formula
  • Unlabeled Compound:

    • Chemical Name: Pyridine-2,5-dicarboxylic acid

    • Synonyms: Isocinchomeronic acid[2][6]

    • Molecular Formula: C₇H₅NO₄[2][7][8]

    • Molecular Weight: 167.12 g/mol [2][7][8]

  • ¹³C Labeled Compound:

    • Chemical Name: (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

    • Molecular Formula: ¹³C₅C₂H₅NO₄

    • Molecular Weight: 172.09 g/mol (approx.)

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. The values are primarily for the unlabeled compound, as these bulk properties are not significantly altered by isotopic substitution.

PropertyValueSignificance in ResearchSource(s)
Appearance White to yellow/green fine crystalline powderIndicates purity and consistency of the material.[3][7][8]
Melting Point 242-247 °C (with decomposition)A sharp melting point range is a key indicator of purity. Decomposition suggests thermal instability at high temperatures.[3]
Solubility Water: 1.237 g/L (25 °C); soluble in hot water. Organic Solvents: Soluble in DMSO and DMF; insoluble in cold alcohol, ether, and benzene.Crucial for selecting appropriate solvents for chemical reactions, biological assays, and analytical method development (e.g., HPLC mobile phase).[7][8][9]
pKa₁ 2.46Governs the ionization state of the first carboxylic acid group. At physiological pH (~7.4), this group will be deprotonated (carboxylate).[7]
pKa₂ 4.84Governs the ionization state of the second carboxylic acid group. At physiological pH, this group will also be deprotonated.[7]
In-depth Discussion of Properties
  • Acidity (pKa): The presence of two distinct pKa values indicates a stepwise deprotonation of the two carboxylic acid groups. The molecule's overall charge is pH-dependent, transitioning from neutral at very low pH to -1 and subsequently -2 as the pH increases. This behavior is critical for its interaction with biological targets, such as the active sites of enzymes, and for developing purification methods like ion-exchange chromatography.[7]

  • Solubility Profile: Its solubility in polar organic solvents like DMSO makes it straightforward to prepare stock solutions for in vitro screening.[7][9] The limited aqueous solubility at room temperature can be overcome by increasing the temperature or by forming a salt through the addition of a base, which deprotonates the carboxylic acids to form the more soluble carboxylate salts.[8][9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and isotopic enrichment of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. The ¹³C labeling has a profound and predictable impact on mass spectrometry and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of successful isotopic labeling. The molecular ion peak ([M+H]⁺) for the labeled compound will appear at a mass-to-charge ratio (m/z) that is 5 units higher than the unlabeled compound, reflecting the incorporation of five ¹³C atoms.

  • Unlabeled [M+H]⁺: ~168.03 m/z

  • Labeled [M+H]⁺: ~173.05 m/z

This mass difference is the cornerstone of its use as an internal standard for quantitative analysis, allowing its signal to be clearly distinguished from that of the unlabeled analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be nearly identical to that of the unlabeled compound. It should display three distinct signals in the downfield aromatic region, characteristic of the substituted pyridine ring.[9] The spectrum is typically recorded in a solvent like DMSO-d₆.[9][10]

  • ¹³C NMR Spectroscopy: This is where the most significant spectral differences are observed.

    • Unlabeled Compound: The ¹³C NMR spectrum exhibits seven distinct signals: five for the pyridine ring carbons and two for the carboxyl carbons.[9][11]

    • (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid: The spectrum of the labeled compound is dramatically different due to extensive ¹³C-¹³C spin-spin coupling between the adjacent labeled carbons on the pyridine ring. This results in complex splitting patterns (multiplets) for each of the five ring carbon signals, in contrast to the sharp singlets seen in the unlabeled spectrum. The two unlabeled carboxyl carbons will remain as singlets but may show smaller, long-range coupling to the adjacent ¹³C-labeled ring carbons. This complex pattern is a definitive signature of the specific labeling pattern.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrations of its functional groups. Isotopic labeling of the carbon backbone has a minimal effect on these vibrations. Key characteristic absorptions include:[9][12][13]

  • A broad O-H stretching band from the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region.[9]

  • A strong C=O stretching vibration from the carbonyls of the carboxylic acids, expected around 1700 cm⁻¹.[9]

  • C-N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.[9]

Experimental Protocols & Workflows

The following represents standardized methodologies for the characterization and analysis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid.

Workflow for Spectroscopic Confirmation

This diagram illustrates a logical workflow for the complete structural confirmation of the labeled compound.

G Figure 1. Spectroscopic Confirmation Workflow Sample Sample Receipt (Labeled Acid) MS Mass Spectrometry (Confirm Mass Shift) Sample->MS Primary ID NMR_H ¹H NMR (Confirm Proton Skeleton) MS->NMR_H Mass OK NMR_C ¹³C NMR (Confirm Labeling Pattern) NMR_H->NMR_C Skeleton OK Purity HPLC-UV/MS (Assess Purity) NMR_C->Purity Labeling OK Data Data Interpretation & Final Confirmation Purity->Data Purity OK

Caption: A typical workflow for identity and purity confirmation.

Protocol for Solubility Assessment

Objective: To determine the approximate solubility of the compound in an aqueous buffer.

Materials:

  • (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer, microcentrifuge, analytical balance

  • HPLC system with a UV detector

Methodology:

  • Preparation of Saturated Solution: Accurately weigh an excess amount of the compound (e.g., 5 mg) into a microcentrifuge tube.

  • Add a known volume of PBS (e.g., 1 mL).

  • Vortex the mixture vigorously for 2 minutes.

  • Equilibrate the slurry at a constant temperature (e.g., 25 °C) for 24 hours with intermittent shaking to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase. Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Calculation: Back-calculate the concentration in the original supernatant to determine the solubility in g/L or mol/L.

Applications in Research and Drug Development

The unique properties of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid make it an invaluable tool for advancing pharmaceutical research.

  • Internal Standard for Quantitative Bioanalysis: Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. Because it co-elutes with the unlabeled drug and has nearly identical ionization efficiency but a different mass, it can correct for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of the analyte in biological samples like plasma or urine.

  • Metabolic Fate and Pathway Determination: When used in preclinical studies, the ¹³C label acts as a tracer. By analyzing samples from in vitro (e.g., liver microsomes) or in vivo experiments using mass spectrometry, researchers can track the metabolic fate of the parent compound. Metabolites will retain the isotopic label, allowing for their confident identification and the elucidation of biotransformation pathways.

  • Target Engagement and Mechanistic Studies: As a selective inhibitor of D-dopachrome tautomerase, the labeled version can be used in competitive binding assays or structural biology studies (e.g., NMR, X-ray crystallography) to probe the drug-target interactions with high confidence and precision.[4]

Conclusion

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is more than just a chemical reagent; it is an enabling tool for modern scientific investigation. Its well-defined physical properties, combined with the predictable and powerful analytical signature imparted by ¹³C labeling, provide researchers with a reliable standard for quantification and a robust tracer for metabolic exploration. Understanding the characteristics detailed in this guide is paramount for its effective implementation, ensuring data integrity and accelerating the pace of discovery in chemistry and drug development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
  • ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). (ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid. Retrieved from [Link]

  • Cheméo. (2026). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Pyridinedicarboxylic acid [ATR-IR]. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35, 214-219.
  • Pyka, A., & Zyzik, M. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample [Image]. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0065416). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Pyridinedicarboxylic acid (CAS 100-26-5). Retrieved from [Link]

  • NIST. (n.d.). 2,5-Pyridinedicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2025). Pyridinedicarboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Pyridinedicarboxylic acid [13C NMR]. Retrieved from [Link]

  • Siodłak, D., et al. (2021).
  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • ResearchGate. (n.d.). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

Sources

An In-depth Technical Guide to (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1189695-39-3

Introduction

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is the isotopically labeled form of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid. This stable isotope-labeled compound serves as a powerful tool in advanced research, particularly in the fields of drug discovery, metabolomics, and coordination chemistry. The incorporation of five carbon-13 (¹³C) atoms into the pyridine ring provides a distinct mass shift, enabling precise tracking and quantification in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their experimental workflows. We will delve into its significant role as a selective inhibitor of D-dopachrome tautomerase (D-DT), its connection to the tryptophan metabolic pathway, and its application in metabolic flux analysis.

Physicochemical Properties

The introduction of five ¹³C isotopes significantly alters the molecular weight of pyridine-2,5-dicarboxylic acid, a critical feature for its use as an internal standard or tracer in mass spectrometry-based assays. The properties of both the unlabeled and labeled forms are summarized below for comparative analysis.

PropertyPyridine-2,5-dicarboxylic acid(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid
CAS Number 100-26-5[1][2]1189695-39-3
Molecular Formula C₇H₅NO₄[1][2]¹³C₅C₂H₅NO₄
Molecular Weight 167.12 g/mol [1][2]172.09 g/mol
Appearance Yellow to green fine crystalline powder[3]Not specified, expected to be similar to unlabeled
Melting Point 242-247 °C (decomposes)[3]Not specified, expected to be similar to unlabeled
Water Solubility 1.237 g/L at 25 °C[3]Not specified, expected to be similar to unlabeled
pKa 3.06 (predicted)[3]Not specified, expected to be similar to unlabeled

Synthesis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

A potential synthetic pathway could start from a fully ¹³C-labeled short-chain carbon source, which is then elaborated into a suitable precursor for pyridine ring formation. For instance, a Hantzsch-like pyridine synthesis could be adapted, utilizing ¹³C-labeled starting materials.

Hypothetical Synthetic Protocol:
  • Preparation of a ¹³C-labeled β-ketoester: This could be achieved by reacting a ¹³C-labeled acetyl derivative (e.g., [1,2-¹³C₂]acetyl chloride) with a ¹³C-labeled malonic acid derivative.

  • Preparation of a ¹³C-labeled enamine: Reaction of the ¹³C-labeled β-ketoester with a ¹³C-labeled ammonia equivalent.

  • Hantzsch-type cyclization: Condensation of the ¹³C-labeled enamine with a ¹³C-labeled α,β-unsaturated carbonyl compound to form a dihydropyridine intermediate.

  • Oxidation: Aromatization of the dihydropyridine to the corresponding ¹³C-labeled pyridine derivative.

  • Introduction of carboxyl groups: If the precursors do not already contain the desired carboxyl groups at the 2 and 5 positions, further functionalization would be necessary. This could involve lithiation followed by carboxylation with ¹³CO₂ or oxidation of methyl groups at the desired positions.

It is important to note that the synthesis of such a specifically labeled compound would be a complex and multi-step process, requiring expertise in isotopic labeling and heterocyclic chemistry.

Applications in Research and Drug Development

Selective Inhibition of D-dopachrome Tautomerase (D-DT/MIF-2)

Pyridine-2,5-dicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), also known as Macrophage Migration Inhibitory Factor-2 (MIF-2). D-DT is a cytokine involved in inflammatory responses and has been implicated in the pathology of various diseases, including cancer.

  • Mechanism of Action: Pyridine-2,5-dicarboxylic acid effectively blocks the tautomerase activity of D-DT. This inhibition is crucial as the catalytic site of D-DT is believed to play a role in its binding to the CD74 receptor, which mediates its biological functions. By inhibiting the enzymatic activity, pyridine-2,5-dicarboxylic acid can disrupt D-DT-mediated signaling pathways.

The high selectivity of pyridine-2,5-dicarboxylic acid for D-DT over its homolog, MIF, makes it an excellent tool for dissecting the specific roles of D-DT in disease models.

Experimental Protocol: D-dopachrome Tautomerase (D-DT) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the tautomerase activity of D-DT and assess the inhibitory potential of pyridine-2,5-dicarboxylic acid. The assay is based on the D-DT-catalyzed conversion of D-dopachrome methyl ester to 5,6-dihydroxyindole-2-carboxylic acid methyl ester, which can be monitored by the decrease in absorbance at 475 nm.

Materials:

  • Recombinant human D-DT

  • Pyridine-2,5-dicarboxylic acid

  • L-DOPA methyl ester

  • Sodium periodate (NaIO₄)

  • Potassium phosphate buffer (25 mM, pH 6.0)

  • EDTA (500 µM)

  • DMSO (for inhibitor stock solution)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 475 nm

Procedure:

  • Preparation of D-dopachrome methyl ester substrate (prepare fresh):

    • Mix equal volumes of 4 mM L-DOPA methyl ester and 8 mM sodium periodate in potassium phosphate buffer.

    • Incubate for 3-5 minutes at room temperature. The solution will turn a deep red/brown color.

    • This solution contains the D-dopachrome methyl ester substrate.

  • Preparation of Inhibitor and Enzyme Solutions:

    • Prepare a stock solution of pyridine-2,5-dicarboxylic acid in DMSO.

    • Serially dilute the inhibitor stock solution in potassium phosphate buffer to achieve a range of desired concentrations.

    • Prepare a working solution of recombinant D-DT in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • Potassium phosphate buffer

      • Inhibitor solution (or DMSO for control)

      • D-DT enzyme solution

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the freshly prepared D-dopachrome methyl ester substrate to each well.

    • Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

G cluster_workflow D-DT Inhibition Assay Workflow prep Prepare Reagents (Substrate, Inhibitor, Enzyme) plate Plate Setup (Buffer, Inhibitor/Control, Enzyme) prep->plate Dispense incubate Pre-incubation (10 min) plate->incubate start_reaction Add Substrate incubate->start_reaction measure Kinetic Measurement (Absorbance at 475 nm) start_reaction->measure analyze Data Analysis (Calculate Rates, Determine IC50) measure->analyze

Caption: Workflow for D-DT Inhibition Assay.

Role in Tryptophan Metabolism

Pyridine-2,5-dicarboxylic acid is structurally related to quinolinic acid (pyridine-2,3-dicarboxylic acid), a key metabolite in the kynurenine pathway of tryptophan degradation. The kynurenine pathway is the major route of tryptophan metabolism in the body and produces several neuroactive compounds. Dysregulation of this pathway has been linked to various neurological and inflammatory disorders.

While pyridine-2,5-dicarboxylic acid is not a direct metabolite in the main kynurenine pathway, its structural similarity to quinolinic acid makes it a valuable tool for studying the enzymes and receptors involved in this pathway. The use of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid can help in elucidating the metabolic fate of pyridine dicarboxylic acid structures and their potential cross-reactivity with enzymes of the kynurenine pathway.

TryptophanMetabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Enzymes Kynurenine Pathway Enzymes Kynurenine->Enzymes QuinolinicAcid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) NAD NAD+ QuinolinicAcid->NAD PDCA (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid (Structural Analog) PDCA->Enzymes Investigative Probe Enzymes->QuinolinicAcid

Caption: Tryptophan Metabolism and the Role of Pyridine-2,5-dicarboxylic Acid.

Metabolic Tracing with (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

The primary application of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is in metabolic tracing studies, also known as ¹³C-metabolic flux analysis (¹³C-MFA). By introducing this labeled compound into a biological system (e.g., cell culture), researchers can track its uptake, distribution, and transformation into downstream metabolites. The distinct mass of the ¹³C-labeled compound and its metabolites allows for their unambiguous detection and quantification by mass spectrometry.

This approach provides valuable insights into:

  • Metabolic pathway activity: Quantifying the rates (fluxes) of metabolic reactions.

  • Drug metabolism: Understanding how a drug candidate is metabolized by cells.

  • Target engagement: Confirming that a drug is interacting with its intended metabolic target.

Experimental Protocol: ¹³C Tracer Analysis in Cell Culture using LC-MS

This protocol outlines a general workflow for a ¹³C tracer experiment in adherent cell culture using (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Adherent cells in culture (e.g., in 6-well plates)

  • Standard cell culture medium

  • Labeling medium: Standard medium containing a known concentration of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (80%), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 70-80%).

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for uptake and metabolism of the labeled compound.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolic activity and lyse the cells.

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex for 30 seconds and incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system. A high-resolution mass spectrometer is recommended to accurately resolve the isotopologues.

    • Use a chromatographic method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Set the mass spectrometer to acquire data in full scan mode to detect all ions.

    • Look for the mass of the parent labeled compound (and its potential metabolites) which will be approximately 5 Da higher than the unlabeled counterparts.

  • Data Analysis:

    • Process the LC-MS data using appropriate software to identify and quantify the labeled compounds.

    • Determine the isotopic enrichment by calculating the ratio of the labeled to unlabeled forms of the compound and its metabolites over time.

    • Correct for the natural abundance of ¹³C.

    • Use the isotopic labeling data to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

G cluster_workflow 13C Tracer Analysis Workflow culture Cell Culture labeling Isotope Labeling with This compound culture->labeling quench Metabolite Quenching (Cold Methanol) labeling->quench extract Metabolite Extraction quench->extract lcms LC-MS Analysis extract->lcms data_analysis Data Analysis and Flux Calculation lcms->data_analysis

Sources

A Technical Guide to the Isotopic Purity of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern drug development, serving as internal standards for quantitative bioanalysis and as tracers in metabolic studies.[1][2] The accuracy and reliability of the data derived from these studies are fundamentally dependent on the chemical and isotopic purity of the labeled standard. This guide provides an in-depth technical overview of the critical methods used to assess the isotopic purity of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, a key scaffold in various chemical and pharmaceutical applications. We will explore the underlying principles, experimental protocols, and data interpretation for the two gold-standard analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis and application of stable isotope-labeled compounds.

The Imperative of Isotopic Purity in Drug Development

Stable Isotope Labeled (SIL) internal standards are the cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] By incorporating a known amount of a SIL analog of the analyte into a sample at the earliest stage, variations arising from sample extraction, matrix effects, and instrument response can be effectively normalized.[5] This is because the SIL standard is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences nearly identical ionization efficiency, yet is distinguishable by its higher mass.[3]

The compound (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid contains five ¹³C atoms in its core pyridine ring. Its utility as an internal standard or metabolic tracer relies on a precise knowledge of its isotopic enrichment. An incompletely labeled standard, containing a significant population of molecules with fewer than five ¹³C atoms, can introduce a cross-signal at the mass of the unlabeled analyte, leading to inaccurate quantification.[3] Therefore, rigorous validation of isotopic purity is not merely a quality control step but a prerequisite for generating trustworthy data in pharmacokinetic, ADME (Absorption, Distribution, Metabolism, and Excretion), and biomarker studies.[6][7]

PropertyValueReference
Molecular Formula C₂¹³C₅H₅NO₄[8]
Monoisotopic Mass 174.04534149 Da[8]
Natural Abundance Mass 167.02185789 Da
Isotopic Enrichment Target: ≥99 Atom % ¹³C[9]

Conceptual Origins of Isotopic Impurities

While a detailed synthetic pathway for this specific molecule is proprietary to manufacturers, the synthesis of complex ¹³C-labeled compounds generally begins with highly enriched, simple precursors like ¹³CO₂ or [U-¹³C₆]benzene.[9] Isotopic impurities can arise from two primary sources:

  • Incomplete Labeling of Starting Materials: The precursor materials, while highly enriched, are never 100% isotopically pure. A ¹³C precursor with 99% enrichment will inherently contain 1% ¹²C, which gets incorporated during synthesis.

  • Carbon from Unlabeled Reagents: If any step in the synthetic route introduces carbon atoms from reagents that are not isotopically labeled, this will dilute the final isotopic enrichment.

Understanding these potential sources is crucial as it informs the analytical strategy required to detect and quantify the resulting isotopologue distribution.

Workflow for Isotopic Purity Verification

A robust determination of isotopic purity necessitates a multi-faceted analytical approach, primarily leveraging the complementary strengths of Mass Spectrometry and NMR Spectroscopy.

Isotopic Purity Workflow cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_data Data Processing & Interpretation cluster_result Final Assessment Prep Dissolve Labeled Compound in High-Purity Solvent (e.g., Methanol, DMSO-d6) HRMS High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) Prep->HRMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C Spectra) Prep->NMR MS_Data Extract Ion Chromatograms (EICs) for each Isotopologue HRMS->MS_Data NMR_Data Analyze ¹³C-¹³C and ¹H-¹³C Coupling Patterns NMR->NMR_Data Correction Correct MS Intensities for Natural Isotope Abundance MS_Data->Correction Purity Determine Isotopic Purity (%) & Confirm Labeling Pattern NMR_Data->Purity Quant Calculate Relative Abundance of each Isotopologue Correction->Quant Quant->Purity

Caption: Overall workflow for the determination of isotopic purity.

Analysis by High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary technique for quantifying isotopic enrichment. Its ability to distinguish between ions with very small mass differences is essential for resolving the various isotopologues of the target molecule.[10][11]

The Causality Behind HRMS

The core principle is to measure the mass-to-charge ratio (m/z) of the ionized molecule with high precision. For (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, the target molecule contains seven carbon atoms in total (5 in the ring, 2 in the carboxyl groups). If the synthesis were perfect using fully ¹³C-labeled precursors for all seven carbons, the molecular ion would have a mass approximately 7 Daltons higher than its unlabeled counterpart. HRMS allows us to not only see this mass shift but also to resolve and quantify the populations of molecules that have incorporated fewer ¹³C atoms (e.g., M+6, M+5, etc.).[10]

Sources

(2,3,4,5,6-13C5)isocinchomeronic acid applications in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of (2,3,4,5,6-¹³C₅)Isocinchomeronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise and quantitative interrogation of complex biological systems. (2,3,4,5,6-¹³C₅)Isocinchomeronic acid, a uniformly labeled isotopologue of pyridine-2,5-dicarboxylic acid, offers significant potential for elucidating metabolic pathways, quantifying flux, and serving as a robust internal standard in analytical assays. This guide provides a comprehensive overview of the core applications of this tracer, grounded in the principles of ¹³C Metabolic Flux Analysis (¹³C-MFA) and stable isotope dilution mass spectrometry. We will explore its utility in tracing the pyridine nucleotide cycle, quantifying contributions to NAD⁺ biosynthesis, and its role in high-precision quantitative bioanalysis. Detailed experimental protocols, data interpretation strategies, and visualizations are provided to empower researchers to effectively integrate this powerful tool into their discovery and development workflows.

Introduction: The Power of Uniform Isotopic Labeling

Isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) is a pyridinedicarboxylic acid that has been explored as an intermediate in the synthesis of nicotinic acid (Vitamin B3) and in the development of vat dyes.[1] While the unlabeled compound has established chemical utility, its uniformly ¹³C-labeled counterpart, (2,3,4,5,6-¹³C₅)isocinchomeronic acid, unlocks a suite of sophisticated applications in metabolic research.

The core value of (2,3,4,5,6-¹³C₅)isocinchomeronic acid lies in its five ¹³C atoms, which act as a stable, non-radioactive tracer. When introduced into a biological system, the labeled pyridine ring can be tracked through metabolic pathways. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then distinguish the ¹³C-labeled metabolites from their unlabeled (¹²C) counterparts. This allows for the precise mapping and quantification of metabolic reaction rates, a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[2][3][4] ¹³C-MFA is considered the gold standard for quantifying the flux of living cells, providing a deep understanding of cellular physiology and regulation.[2]

This guide will focus on two primary, high-impact research applications:

  • Metabolic Flux Analysis: Tracing the metabolic fate of the pyridine ring, particularly in the context of pyridine nucleotide metabolism.

  • Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based quantification of the unlabeled parent compound or related metabolites.

Core Application: Metabolic Flux Analysis (MFA) of the Pyridine Nucleotide Cycle

The pyridine nucleotide cycle governs the biosynthesis, utilization, and recycling of nicotinamide adenine dinucleotide (NAD⁺), a coenzyme central to cellular redox reactions and a critical signaling molecule. Understanding the dynamics of this cycle is vital in fields such as oncology, neurodegeneration, and metabolic diseases.[5] Isocinchomeronic acid can be decarboxylated to form nicotinic acid, a key precursor in the de novo NAD⁺ synthesis pathway.[1] Therefore, (2,3,4,5,6-¹³C₅)isocinchomeronic acid is a powerful probe for dissecting this pathway.

Rationale for Use as a Tracer

By providing cells with (2,3,4,5,6-¹³C₅)isocinchomeronic acid, researchers can trace the incorporation of the fully labeled pyridine ring into the NAD⁺ molecule. This allows for the quantification of the flux through the de novo synthesis pathway relative to other salvage pathways that utilize nicotinamide or nicotinamide riboside. The uniform labeling provides a distinct mass shift that is easily detectable by mass spectrometry.

Experimental Workflow: Tracing ¹³C into the NAD⁺ Metabolome

The following protocol outlines a typical workflow for a ¹³C tracer experiment using (2,3,4,5,6-¹³C₅)isocinchomeronic acid.

Objective: To quantify the contribution of isocinchomeronic acid to the NAD⁺ pool in cultured mammalian cells.

Protocol:

  • Cell Culture: Plate mammalian cells (e.g., HEK293, HepG2) at a desired density and allow them to adhere and reach the desired confluency (typically mid-log phase).

  • Tracer Introduction: Prepare a ¹³C-labeling medium by supplementing standard culture medium with a known concentration of (2,3,4,5,6-¹³C₅)isocinchomeronic acid (e.g., 100 µM). Remove the standard medium from the cells and replace it with the labeling medium.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to the culture plate to quench metabolism and extract polar metabolites.

    • Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Preparation: Transfer the supernatant containing the extracted metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample onto a liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Use a chromatographic method (e.g., HILIC or reversed-phase ion-pairing) capable of retaining and separating NAD⁺ and its precursors.

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass shift associated with ¹³C incorporation. Monitor for the mass of unlabeled NAD⁺ (M+0) and fully labeled NAD⁺ ([M+5]⁺).

Data Analysis and Interpretation

The primary output of the LC-MS analysis will be the fractional abundance of different isotopologues of NAD⁺. The fractional labeling is calculated as:

Fractional Labeling = [Intensity of Labeled Ion] / ([Intensity of Labeled Ion] + [Intensity of Unlabeled Ion])

By plotting the fractional labeling of NAD⁺ over time, researchers can determine the rate of incorporation and the steady-state contribution of isocinchomeronic acid to the total NAD⁺ pool. This provides a direct measure of the metabolic flux through this specific biosynthetic route.[6]

Diagram: Tracing (2,3,4,5,6-¹³C₅)Isocinchomeronic Acid into the NAD⁺ Pool

Metabolic_Pathway cluster_input Tracer Input cluster_pathway De Novo NAD+ Synthesis Pathway C13_Iso (2,3,4,5,6-13C5) Isocinchomeronic Acid C13_NA [13C5]-Nicotinic Acid C13_Iso->C13_NA Decarboxylation C13_NAMN [13C5]-Nicotinic Acid Mononucleotide C13_NA->C13_NAMN NAPRT C13_NAAD [13C5]-Nicotinic Acid Adenine Dinucleotide C13_NAMN->C13_NAAD NMNAT C13_NAD [13C5]-NAD+ C13_NAAD->C13_NAD NADS

Caption: Metabolic tracing from labeled isocinchomeronic acid to NAD⁺.

Core Application: Internal Standard for Quantitative Bioanalysis

Accurate quantification of small molecules in complex biological matrices (e.g., plasma, urine, cell lysates) is a cornerstone of pharmacology, toxicology, and metabolomics. The gold-standard method for this is stable isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[7]

Rationale and Advantages

(2,3,4,5,6-¹³C₅)Isocinchomeronic acid is an ideal internal standard for the quantification of its unlabeled analogue for several reasons:

  • Co-elution: It is chemically identical to the analyte and therefore co-elutes during liquid chromatography, correcting for matrix effects and variations in instrument response.

  • Similar Extraction Recovery: It behaves identically during sample extraction, ensuring that any loss of analyte during sample preparation is accounted for.

  • Distinct Mass: The +5 Da mass difference provides a clear and unambiguous signal in the mass spectrometer, preventing cross-talk between the analyte and the standard.

  • No Biological Interference: The ¹³C label does not alter the chemical properties and is not found endogenously at high enrichment.

Experimental Workflow: Developing a Quantitative Assay

Objective: To accurately quantify the concentration of isocinchomeronic acid in human plasma.

Protocol:

  • Preparation of Standards:

    • Prepare a stock solution of unlabeled isocinchomeronic acid (the analyte) at a known high concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of (2,3,4,5,6-¹³C₅)isocinchomeronic acid (the SIL-IS) at a known concentration (e.g., 1 mg/mL).

  • Calibration Curve:

    • Create a series of calibration standards by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.

    • Add a fixed amount of the SIL-IS solution to each calibration standard.

  • Sample Preparation:

    • Take an aliquot of the unknown plasma sample (e.g., 100 µL).

    • Add the same fixed amount of the SIL-IS solution as used in the calibration curve.

    • Perform a protein precipitation extraction by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant from the extracted samples and calibration standards for analysis.

    • Inject onto an LC-MS/MS system.

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define MRM transitions for both the analyte and the SIL-IS (e.g., monitoring the fragmentation of the precursor ion to a specific product ion).

  • Data Analysis and Quantification:

    • For each sample and standard, calculate the peak area ratio of the analyte to the SIL-IS.

    • Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear calibration curve.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Diagram: Quantitative Bioanalysis Workflow

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Unknown Sample (e.g., Plasma) Spike Spike with Fixed Amount of [13C5]-Isocinchomeronic Acid (Internal Standard) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) LCMS->Ratio CalCurve Interpolate on Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Caption: Workflow for stable isotope dilution mass spectrometry.

Summary of Technical Specifications and Data

Property(2,3,4,5,6-¹³C₅)Isocinchomeronic AcidIsocinchomeronic Acid (Unlabeled)
IUPAC Name (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acidpyridine-2,5-dicarboxylic acid
Synonyms [¹³C₅]-Isocinchomeronic Acid2,5-Pyridinedicarboxylic acid
CAS Number 1189695-39-3100-26-5[8][9][10]
Molecular Formula C₂¹³C₅H₅NO₄C₇H₅NO₄[8][9][10]
Monoisotopic Mass 174.045 Da[11]167.022 Da[8]
Mass Difference +7.023 Da (vs. fully ¹²C version)N/A
Primary Application Metabolic Tracer, Internal StandardChemical Intermediate
Detection Method Mass Spectrometry, NMRVarious analytical methods

Conclusion and Future Directions

(2,3,4,5,6-¹³C₅)Isocinchomeronic acid is a specialized yet powerful research tool. Its primary utility lies in its application as a tracer for ¹³C-MFA studies of the pyridine nucleotide cycle and as a high-fidelity internal standard for quantitative mass spectrometry. While its use may be more targeted than broadly applied tracers like ¹³C-glucose, it offers unparalleled precision for answering specific questions about NAD⁺ metabolism and for the bioanalysis of its parent compound.

Future research could expand its use to investigate the metabolic reprogramming of NAD⁺ synthesis in cancer cells, explore its role in neuronal NAD⁺ homeostasis in the context of neurodegenerative disease, or develop it as a certified standard for clinical diagnostic assays. As the fields of metabolomics and systems biology continue to demand greater quantitative accuracy, the applications for precisely labeled molecules like (2,3,4,5,6-¹³C₅)isocinchomeronic acid will undoubtedly expand.

References

  • Pipzine Chemicals. (n.d.). Pyridine-3,5-dicarboxylic acid. Retrieved from [Link]

  • Yin, M., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine. Retrieved from [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. Retrieved from [Link]

  • Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. Retrieved from [Link]

  • Kole, G. K., et al. (2011). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Retrieved from [Link]

  • SIKÉMIA. (n.d.). Pyridine-3,5-dicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Pyridinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2025, June 18). Pyridinedicarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Mahan, J. E. (1953). U.S. Patent No. 2,657,207. U.S. Patent and Trademark Office.
  • Cheméo. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Zhang, R., et al. (2022). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. Frontiers in Pharmacology. Retrieved from [Link]

  • Tullson, P. C., & Terjung, R. L. (1991). Importance of purine nucleotide cycle to energy production in skeletal muscle. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Rechsteiner, M., & Willis, R. (1975). Pyridine nucleotide metabolism in mitotic cells. Journal of Cellular Physiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Pyridinedicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinicotinic acid. Retrieved from [Link]

  • Mast, V., et al. (1992). Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

A Technical Guide to the Application of ¹³C-Labeled Pyridine Dicarboxylic Acid Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Stable isotope labeling has become an indispensable tool in the life sciences, providing unparalleled insights into metabolic pathways, disease mechanisms, and drug metabolism. Among the vast array of available tracers, ¹³C-labeled pyridine dicarboxylic acid derivatives represent a uniquely powerful class of molecules. Their structural similarity to endogenous metabolites, such as the neuroactive quinolinic acid, positions them as critical probes for investigating complex biological systems. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and application of these essential compounds. We delve into the causality behind experimental design, offering field-proven insights into their use for metabolic flux analysis, as internal standards for quantitative mass spectrometry, and in the elucidation of disease pathophysiology, grounding all claims in authoritative sources.

The Strategic Importance of ¹³C-Labeled Pyridine Dicarboxylic Acids

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds for a multitude of therapeutic agents used to treat conditions ranging from tuberculosis to cancer and diabetes[1]. The introduction of a stable, heavy isotope of carbon (¹³C) into these structures does not alter their chemical properties but makes them distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][3]. This fundamental principle allows scientists to trace the journey of these molecules through complex biological matrices, providing a dynamic view of metabolic processes.

The primary advantages of using ¹³C-labeled derivatives are:

  • Biological Equivalence: Cells process ¹³C-labeled molecules identically to their unlabeled (¹²C) counterparts, ensuring that the tracer's behavior accurately reflects endogenous metabolic activity[3].

  • Non-Radioactivity: Unlike ¹⁴C, ¹³C is a stable isotope, eliminating the need for specialized radioactive handling and disposal protocols.

  • Analytical Power: The mass shift imparted by ¹³C enables highly sensitive and specific detection by mass spectrometry and provides unique spectral signatures in NMR, allowing for precise quantification and structural elucidation[4][5].

One of the most significant derivatives in this class is quinolinic acid (pyridine-2,3-dicarboxylic acid), a key neuroactive metabolite in the kynurenine pathway, which is implicated in inflammatory neurological diseases[6][7]. Using ¹³C-labeled precursors to track its synthesis provides direct evidence of pathway activity in pathological states[6].

Synthesis and Characterization: Ensuring Purity and Positional Integrity

The utility of a ¹³C-labeled compound is wholly dependent on its chemical and isotopic purity. The synthesis must be designed to introduce the ¹³C label at a specific, known position with high efficiency.

General Synthetic Strategy

A common and effective method for introducing a ¹³C-labeled carboxylic acid group involves nucleophilic substitution using labeled potassium cyanide (K¹³CN), followed by hydrolysis. This strategy is adaptable for various pyridine dicarboxylic acid isomers.

G cluster_0 Synthetic Workflow Start Halogenated Pyridine Precursor (e.g., Dibromopyridine) Step1 Nucleophilic Substitution with K¹³CN Start->Step1 Step2 Formation of Dinitrile Intermediate Step1->Step2 Step3 Acid or Base Hydrolysis Step2->Step3 End ¹³C-Labeled Pyridine Dicarboxylic Acid Step3->End Purify Purification (HPLC) End->Purify QC Quality Control (NMR, MS) Purify->QC

Caption: Generalized workflow for the synthesis of ¹³C-labeled pyridine dicarboxylic acids.

Causality in Synthesis:

  • Choice of Precursor: Starting with a di-halogenated pyridine allows for the sequential or simultaneous introduction of two ¹³C-nitrile groups, which are the precursors to the carboxylic acids. The positions of the halogens dictate the final isomer.

  • Use of K¹³CN: This is a cost-effective and readily available source of the ¹³C label for the carboxyl group[8][9].

  • Hydrolysis Conditions: The choice between acidic or basic hydrolysis is critical. It must be sufficiently robust to convert the nitrile groups to carboxylic acids without promoting decarboxylation or degradation of the pyridine ring.

Quality Control and Isotopic Enrichment Analysis

Confirming the identity, purity, and extent of labeling is a non-negotiable step. A combination of NMR and high-resolution mass spectrometry (HRMS) is the gold standard.

Experimental Protocol: Determination of Isotopic Enrichment

  • Sample Preparation: Dissolve a precise amount of the synthesized ¹³C-labeled compound and its corresponding unlabeled standard in a suitable solvent (e.g., DMSO-d₆ for NMR, 50:50 acetonitrile:water for MS).

  • Mass Spectrometry Analysis:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the full scan mass spectrum. The unlabeled compound will show a primary peak at its monoisotopic mass (M). The ¹³C-labeled compound will show a peak at M+n, where 'n' is the number of ¹³C atoms incorporated.

    • Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.

  • NMR Spectroscopy Analysis:

    • Acquire a ¹³C NMR spectrum. The chemical shifts will confirm the positions of the ¹³C labels[10][11].

    • For quantitative analysis, specialized NMR pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can be used to filter signals from ¹³C-containing molecules, allowing for accurate measurement of enrichment in complex mixtures[4][12].

Technique Information Provided Advantages Considerations
High-Resolution MS Exact mass, isotopic distribution (enrichment)High sensitivity, requires minimal sampleProvides limited structural information on label position
¹³C NMR Precise location of ¹³C atoms, structural confirmationUnambiguous positional informationLower sensitivity, requires more sample

Core Applications in Research and Development

The true power of ¹³C-labeled pyridine dicarboxylic acids is realized in their application to solve complex biological questions.

Application 1: Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network[13][14]. By introducing a ¹³C-labeled substrate and measuring the distribution of ¹³C in downstream metabolites, researchers can map the flow of carbon through intersecting pathways[5][14].

Hypothetical Use Case: Tracing the Kynurenine Pathway The kynurenine pathway metabolizes tryptophan and produces several neuroactive compounds, including quinolinic acid (a pyridine-2,3-dicarboxylic acid)[6]. Dysregulation of this pathway is linked to neuroinflammatory diseases. A ¹³C-labeled tryptophan tracer can be used to measure the flux towards quinolinic acid production.

G cluster_0 Kynurenine Pathway Tracing Trp ¹³C-Tryptophan (Tracer) Kyn ¹³C-Kynurenine Trp->Kyn IDO/TDO enzymes HAA 3-Hydroxyanthranilic Acid Kyn->HAA Multi-step enzymatic conversion QUIN ¹³C-Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) HAA->QUIN 3-HAAO enzyme

Caption: Tracing carbon flow from ¹³C-Tryptophan to ¹³C-Quinolinic Acid.

Experimental Logic:

  • Why use a tracer? Simply measuring the total amount of quinolinic acid (the "pool size") does not reveal its rate of production or consumption. A ¹³C-tracer allows the measurement of de novo synthesis, providing a dynamic view of pathway activity[6].

  • Why is this important for drug development? By quantifying the flux through enzymes like indoleamine 2,3-dioxygenase (IDO), researchers can assess the efficacy of inhibitor drugs designed to modulate this pathway in diseases like cancer or neurodegeneration[15].

Application 2: The Gold Standard for Quantitative Bioanalysis

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of a drug or metabolite in biological samples (e.g., plasma, tissue) is essential. Stable isotope-labeled internal standards are the gold standard for this purpose. A ¹³C-labeled pyridine dicarboxylic acid is the ideal internal standard for the quantification of its unlabeled analogue.

Principle of Stable Isotope Dilution Mass Spectrometry: The ¹³C-labeled internal standard is chemically identical to the analyte but has a higher mass. It is spiked into a sample at a known concentration at the very beginning of the sample preparation process. Because the standard and the analyte behave identically during extraction, chromatography, and ionization, any sample loss will affect both equally. The ratio of the analyte's MS signal to the internal standard's MS signal is used for quantification, providing a highly accurate and precise measurement that corrects for experimental variability.

Experimental Protocol: LC-MS/MS Quantification

  • Standard Spiking: Add a known amount of the ¹³C-labeled pyridine dicarboxylic acid internal standard to the biological sample (e.g., 10 µL of a 1 µg/mL solution into 100 µL of plasma).

  • Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) and/or solid-phase extraction to remove interferences.

  • LC Separation: Inject the extracted sample onto a liquid chromatography system to separate the analyte from other matrix components.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Define an MRM transition for the unlabeled analyte (e.g., m/z 168 -> 124).

    • Define a corresponding MRM transition for the ¹³C-labeled internal standard (e.g., m/z 175 -> 131, assuming 7 ¹³C atoms).

  • Quantification: Generate a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. Calculate the concentration of the analyte in the unknown sample by comparing its peak area ratio (Analyte/Internal Standard) to the calibration curve.

G cluster_1 Quantitative Bioanalysis Workflow Sample Biological Sample (Analyte) Mix Spike IS into Sample Sample->Mix IS ¹³C-Labeled Internal Standard IS->Mix Extract Sample Extraction Mix->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Result Accurate Quantification (Analyte/IS Ratio) MS->Result

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Conclusion and Future Outlook

¹³C-labeled pyridine dicarboxylic acid derivatives are more than just research reagents; they are precision tools that enable scientists to dissect biological complexity with a high degree of certainty. From mapping the intricate web of metabolic fluxes to providing the anchor for robust quantitative assays, their role in basic science and translational medicine is profound. As analytical technologies continue to advance in sensitivity and resolution, the applications for these versatile labeled compounds will undoubtedly expand, further empowering the discovery of novel disease biomarkers and the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of these critical scientific instruments.

References

  • Lewis, I. A., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

  • Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Fan, T. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC. [Link]

  • Heyes, M. P., et al. (1993). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]

  • Gerratana, B., et al. (2014). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]

  • IsoLife. (n.d.). 13C 18O Labeled Compounds. IsoLife. [Link]

  • Schaeffer, N., et al. (2017). Synthesis of 13 C-labelled cutin and suberin monomeric dicarboxylic acids of the general formula HO213 C-(CH2 )n -13 CO2 H (n = 10, 12, 14, 16, 18, 20, 22, 24, 26, 28). ResearchGate. [Link]

  • Baldwin, M. A., & Langley, G. J. (1985). Synthesis of [2‐ 13 C]quinoline and [3‐ 13 C]quinoline. University of Southampton. [Link]

  • Robson, J., & Sorby, P. J. (1978). The synthesis of 4-14C-pyridine-2,6-dicarboxylic acid. ANSTO. [Link]

  • Fernández, F. G., et al. (2012). Assessment of the production of 13C labeled compounds from phototrophic microalgae at laboratory scale. PubMed. [Link]

  • Young, J. D., et al. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2013). Metabolic flux analysis using ¹³C peptide label measurements. PubMed. [Link]

  • Schaeffer, N., et al. (2017). Synthesis of 13 C-labelled cutin and suberin monomeric dicarboxylic acids... Semantic Scholar. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Zhang, H., et al. (2022). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. [Link]

  • Rasool, N., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Korenchan, D. E., et al. (2019). Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging. PMC. [Link]

  • Munger, J., et al. (2011). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. BMC Systems Biology. [Link]

  • Guillemin, G. J., et al. (2014). Characterization of the Kynurenine Pathway and Quinolinic Acid Production in Macaque Macrophages. PMC. [Link]

  • Holmes, D. L., et al. (1996). Synthesis and acidity constants of 13CO 2H-labelled dicarboxylic acids. pK as from 13C-NMR. Tetrahedron. [Link]

  • Lodi, A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Lodi, A., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. PubMed. [Link]

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  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

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  • El-Hawiet, A., et al. (2019). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. MDPI. [Link]

  • Le, A., et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]

  • PubChem. (n.d.). (ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid. PubChem. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • de Graaf, R. A., et al. (2011). Pyruvate Carboxylation in Different Model Systems Studied by 13C MRS. PMC. [Link]

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Methodological & Application

Unlocking Precision in Drug Metabolism: Applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stable Isotope Labeling in Modern Drug Development

In the landscape of pharmaceutical development, a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1] These metabolic studies are not only crucial for assessing the safety and efficacy of new therapeutic agents but also for navigating the stringent requirements of regulatory bodies. Among the sophisticated analytical techniques employed, stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone for elucidating the metabolic fate of drugs.[2][3]

Unlike radioactive isotopes, stable isotopes are non-toxic and safe for use in clinical trials, offering a powerful tool for tracking molecular transformations within biological systems.[3] The incorporation of ¹³C into a molecule allows researchers to trace its journey through various metabolic pathways with exceptional precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][4]

This guide focuses on the specific applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, a stable isotope-labeled analog of isocinchomeronic acid. The pyridine moiety is a prevalent scaffold in a vast number of pharmaceuticals, known to influence metabolic stability, permeability, and biological potency.[5][6][7] Consequently, understanding the metabolic pathways of pyridine-containing drugs is a critical aspect of drug discovery. This application note will detail the utility of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid as an indispensable tool for researchers, scientists, and drug development professionals in advancing their drug metabolism studies.

Core Applications of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid

The primary applications of this isotopically labeled compound fall into two main categories: as an internal standard for quantitative bioanalysis and as a tracer for metabolic pathway elucidation.

The Gold Standard Internal Standard for LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[7] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of these measurements.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these effects.[4][8]

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is an ideal internal standard for the quantification of its unlabeled counterpart, which may be a metabolite of a pyridine-containing drug. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[7] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring highly accurate and precise quantification.[9]

Advantages of ¹³C-Labeling over Deuterium (²H) Labeling:

Feature¹³C-Labeled Internal Standard²H-Labeled Internal Standard
Chromatographic Co-elution Near-perfect co-elution with the unlabeled analyte.[7][10]Potential for slight chromatographic separation from the unlabeled analyte.[7][10]
Ion Suppression Compensation More effective at compensating for matrix-induced ion suppression/enhancement.[7][10]Less effective if chromatographic separation occurs.[7][10]
Isotopic Stability Highly stable, with no risk of isotope exchange.[8]Potential for back-exchange of deuterium with hydrogen from the solvent.[6]
Tracer for Elucidating Metabolic Pathways

By introducing a ¹³C-labeled drug candidate into an in vitro or in vivo system, researchers can trace the metabolic fate of the pyridine ring. If the drug is metabolized to pyridine-2,5-dicarboxylic acid, the resulting metabolite will be enriched with ¹³C. This allows for the unambiguous identification of the metabolite in complex biological matrices and helps to piece together the metabolic puzzle.[2][11]

Experimental Protocols

Protocol 1: Quantification of Pyridine-2,5-dicarboxylic Acid in Human Plasma using LC-MS/MS with (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid as an Internal Standard

This protocol outlines a validated method for the accurate quantification of pyridine-2,5-dicarboxylic acid, a potential metabolite of a novel pyridine-containing drug, in human plasma.

1. Materials and Reagents:

  • Pyridine-2,5-dicarboxylic acid (analyte)

  • (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid (Internal Standard, IS)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pyridine-2,5-dicarboxylic acid in methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid in methanol.

  • Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This will also serve as the protein precipitation solvent.

3. Sample Preparation (Protein Precipitation): [12][13]

  • Aliquot 100 µL of human plasma (calibration standards, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A (see below) and vortex.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumental Parameters:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Pyridine-2,5-dicarboxylic acid: Determine precursor and product ions experimentally (e.g., m/z 168 -> 124).

    • (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid: Determine precursor and product ions experimentally (e.g., m/z 173 -> 129).

  • Ion Source Parameters: Optimize for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

5. Method Validation: The bioanalytical method should be fully validated according to FDA or ICH M10 guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, and stability.[4][8][14][15]

Workflow for LC-MS/MS Quantification:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for the quantification of pyridine-2,5-dicarboxylic acid in plasma.

Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry and NMR Spectroscopy

This protocol provides a general workflow for identifying metabolites of a ¹³C-labeled pyridine-containing drug.

1. In Vitro Incubation:

  • Incubate the (¹³C-labeled) parent drug with human liver microsomes or hepatocytes.

  • Include necessary cofactors (e.g., NADPH).

  • At various time points, quench the reaction with cold acetonitrile.

  • Process the samples as described in Protocol 1 (without the addition of an external IS for initial identification).

2. High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Analyze the processed samples on a Q-TOF or Orbitrap mass spectrometer.

  • Look for characteristic isotopic patterns. A metabolite containing the ¹³C₅-pyridine ring will have a mass shift of +5 Da compared to its unlabeled version.

  • Use the accurate mass measurement to predict the elemental composition of the potential metabolite.

3. NMR Spectroscopy for Structural Elucidation:

  • If a significant metabolite is formed, scale up the incubation to produce sufficient material for NMR analysis.

  • Purify the metabolite using preparative HPLC.

  • Dissolve the purified metabolite in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra. The ¹³C spectrum will show highly enriched signals for the pyridine ring carbons, confirming the presence of the labeled moiety.[1][2][10]

  • Utilize 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the full structure of the metabolite.[3][11]

Logical Flow for Metabolite Identification:

G start Incubate ¹³C-Labeled Drug with Liver Microsomes quench Quench Reaction start->quench extract Extract Metabolites quench->extract hrms HRMS Analysis extract->hrms pattern Identify ¹³C Isotopic Signature hrms->pattern formula Predict Elemental Composition pattern->formula scale_up Scale-up Incubation & Purify formula->scale_up nmr NMR Spectroscopy (¹H, ¹³C, 2D) scale_up->nmr structure Elucidate Metabolite Structure nmr->structure

Caption: A streamlined workflow for the identification of metabolites from a ¹³C-labeled drug.

Synthesis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid

The synthesis of isotopically labeled compounds is a specialized field. The synthesis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid would likely involve the construction of the pyridine ring from ¹³C-labeled precursors or a late-stage isotope exchange. Recent advances in synthetic chemistry have provided innovative methods for nitrogen isotope exchange on pyridine rings, which could potentially be adapted for carbon isotopes.[16][17] A common synthetic route for the unlabeled pyridine-2,5-dicarboxylic acid involves the oxidation of 5-ethyl-2-methylpyridine. A plausible synthetic strategy for the labeled version would start with ¹³C-labeled building blocks to construct the pyridine ring via established methods like the Hantzsch pyridine synthesis or other condensation reactions.[18][19]

Conclusion

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is a highly valuable tool for drug metabolism studies of pyridine-containing pharmaceuticals. Its application as an internal standard in LC-MS/MS bioanalysis ensures the generation of accurate and reliable quantitative data, which is essential for pharmacokinetic assessments and regulatory submissions. Furthermore, its use as a metabolic tracer provides an unambiguous means to identify and structurally elucidate metabolites, thereby contributing to a more complete understanding of a drug's disposition. The protocols and principles outlined in this guide are intended to empower researchers to leverage the power of stable isotope labeling to accelerate and enhance their drug development programs.

References

  • Edison, A. S., Le Guennec, A., Delaglio, F., & Kupce, E. (2019). Practical Guidelines to 13C-based NMR Metabolomics. In NMR-Based Metabolomics (pp. 65-81). Springer, New York, NY.
  • Wiest, J., et al. (2015). Labelling analysis for 13C MFA using NMR spectroscopy. Methods in Molecular Biology, 1295, 235-59.
  • BOC Sciences. (n.d.). Stable Isotope Labeling.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from a relevant Metabolic Solutions webpage.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • UNC School of Medicine. (n.d.). 700 MHz NMR Spectroscopy Services on the North Carolina Research Campus. Retrieved from a relevant UNC School of Medicine webpage.
  • BenchChem. (2025). A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation.
  • Zhang, T., et al. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy.
  • Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Retrieved from a relevant Thermo Fisher Scientific white paper.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Ahn, S. B., & Jang, Y. P. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Biotechnology Journal, 10(9), 1335-1349.
  • D'Avolio, A., et al. (2022). Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. Pharmaceuticals, 15(11), 1374.
  • Li, L., et al. (2021). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 11(11), 746.
  • Gaikwad, D. D. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14751-14772.
  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(7), 785-804.
  • Hermann, G., et al. (2018). 13C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Analytical and Bioanalytical Chemistry, 410(11), 2805-2815.
  • Fustier, M., et al. (2022). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation.
  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6651.
  • BenchChem. (n.d.). Preparing ¹³C Labeled Standards for Quantitative Mass Spectrometry: Application Notes and Protocols.
  • Powers, J. C., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (166), e61963.
  • Bjørk, M. K., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation: Guidance for Industry.
  • Kellner, H. M., et al. (1991). Pharmacokinetics and metabolism of HOE 077. Preclinical studies.
  • Fustier, M., et al. (2022).
  • Khan, I., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3186.
  • LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • Khan, I., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3186.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Scripps Research Institute.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis.
  • Sleno, L. (2012). Metabolic Activation of Carboxylic Acids. Current Drug Metabolism, 13(9), 1396-1412.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from a relevant Organic Chemistry Portal webpage.
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Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS for (2,3,4,5,6-¹³C₅)Pyridine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common analytical challenges associated with this polar, dicarboxylic acid.

Introduction: The Analytical Challenge

Pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid) and its stable isotope-labeled (SIL) counterpart, (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, present a distinct set of challenges for LC-MS analysis.[1][2] Their high polarity makes them difficult to retain on traditional reversed-phase (RP) columns, while the two carboxylic acid groups demand careful control of mobile phase pH to achieve consistent ionization and good peak shape.[3][4] This guide provides a systematic approach to developing a robust and sensitive LC-MS/MS method.

Frequently Asked Questions (FAQs)

Q1: My compound is not retained on my C18 column. What is the first thing I should try? A1: This is the most common issue. Due to its high polarity, your analyte elutes in or near the void volume on a standard C18 column.[3] The most effective solution is to switch to a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column with anion-exchange properties.[5][6][7][8] HILIC uses a high organic mobile phase, which is also beneficial for ESI sensitivity.[5][9]

Q2: Should I use positive or negative ionization mode? A2: Negative ion mode Electrospray Ionization (ESI) is strongly recommended. The two carboxylic acid groups are readily deprotonated to form [M-H]⁻ and [M-2H]²⁻ ions.[10][11] Positive mode ionization would require protonating the pyridine nitrogen, which is less favorable in the presence of the electron-withdrawing carboxylic acid groups, leading to significantly lower sensitivity.

Q3: I see significant peak tailing. What are the likely causes? A3: Peak tailing for acidic compounds can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte's carboxylate groups and active sites (e.g., residual silanols) on the column packing material.[12][13]

  • pH Mismatch: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and neutral forms can exist, leading to poor peak shape.

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

  • Extra-column Dead Volume: Poorly made connections or excessive tubing length can cause peak broadening and tailing.[14]

Q4: What are the expected m/z values for the labeled compound? A4: The molecular weight of the unlabeled C₇H₅NO₄ is 167.12 g/mol .[15] The labeled compound, (¹³C₅)C₂H₅NO₄, has five ¹³C atoms, increasing the mass by 5 Da. Therefore, you should target the following ions in negative mode:

  • [M-H]⁻: 171.04

  • [M-2H]²⁻: 85.02

  • Note: Always confirm exact masses based on your instrument's resolution.

Part 1: Mass Spectrometry (MS) Parameter Optimization

A stable and sensitive MS signal is the foundation of your method. We recommend optimizing MS parameters by direct infusion of a standard solution (e.g., 100-500 ng/mL in 50:50 Acetonitrile:Water) before developing the chromatography.

Workflow for MS Optimization

cluster_MS MS Optimization Workflow A Prepare Standard (100-500 ng/mL) B Infuse into MS (5-10 µL/min) A->B C Select Negative Ion Mode (ESI-) B->C D Optimize Source Parameters (Gas, Temp, Voltage) C->D E Acquire Precursor Scan (Find [M-H]⁻ at m/z 171.04) D->E F Select Precursor Ion (m/z 171.04) E->F G Optimize Fragmentation (Collision Energy, CE) F->G H Select & Optimize Product Ions (MRM) G->H cluster_LC LC Column Selection Logic Start Analyte: Polar & Acidic C18 Standard C18 (Reversed-Phase) Start->C18 HILIC HILIC (Amide, Diol, Silica) Start->HILIC MM Mixed-Mode (RP/Anion-Exchange) Start->MM Result_C18 Poor Retention Matrix Effects C18->Result_C18 Result_HILIC Good Retention MS-Friendly HILIC->Result_HILIC Result_MM Excellent Retention Unique Selectivity MM->Result_MM

Sources

Technical Support Center: Data Analysis Workflow for 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in 13C tracer experiments. It is designed to address specific issues encountered during the data analysis workflow, from initial data acquisition to the final metabolic flux analysis. The content is structured in a question-and-answer format, offering both fundamental knowledge through FAQs and actionable solutions through detailed troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the foundational concepts and steps in a 13C tracer data analysis workflow.

Q1: What is the standard data analysis workflow for a 13C tracer experiment?

A1: The data analysis workflow for 13C Metabolic Flux Analysis (13C-MFA) is a multi-step process that transforms raw analytical data into a quantitative map of cellular metabolism.[1][2][3] The core steps are:

  • Experimental Design: This crucial initial phase involves selecting the appropriate 13C-labeled tracer and designing the labeling experiment to maximize the information obtained for the metabolic pathways of interest.[1][4]

  • Tracer Experiment & Sample Preparation: Cells or organisms are cultured with the 13C-labeled substrate until an isotopic steady state is reached.[5] Metabolites are then extracted and prepared for analysis.

  • Isotopic Labeling Measurement: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure the mass isotopomer distributions (MIDs) of key metabolites.[1][2]

  • Data Processing & Correction: The raw mass spectrometry data is processed to correct for the natural abundance of stable isotopes in all elements (not just carbon).[6][7][8]

  • Flux Estimation: The corrected MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake, lactate secretion), are used in specialized software to estimate the intracellular metabolic fluxes.[1][9]

  • Statistical Analysis & Model Validation: A goodness-of-fit test is performed to assess how well the model reproduces the experimental data.[4][10][11] Confidence intervals are calculated for the estimated fluxes to determine their precision.[4][12]

Below is a diagram illustrating this comprehensive workflow.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase cluster_3 Output exp_design 1. Experimental Design (Tracer Selection) tracer_exp 2. Tracer Experiment (Cell Culture & Labeling) exp_design->tracer_exp sample_prep 3. Sample Preparation (Metabolite Extraction) tracer_exp->sample_prep ms_analysis 4. MS Analysis (GC-MS or LC-MS) sample_prep->ms_analysis data_proc 5. Data Processing (Peak Integration, Natural Abundance Correction) ms_analysis->data_proc flux_est 6. Flux Estimation (Software like INCA, Metran) data_proc->flux_est stat_val 7. Statistical Analysis & Model Validation flux_est->stat_val flux_map Flux Map & Biological Insights stat_val->flux_map G cluster_0 Input Data cluster_1 Correction Process cluster_2 Output raw_mid Measured MID from MS (Includes Tracer + Natural Isotopes) solve_eq Solve Linear Equations Corrected_MID = Matrix⁻¹ * Measured_MID raw_mid->solve_eq formula Elemental Formula of Metabolite/Fragment matrix_gen Generate Correction Matrix (Based on Natural Isotope Abundances) formula->matrix_gen matrix_gen->solve_eq corrected_mid Corrected MID (Tracer-Derived Labeling Only) solve_eq->corrected_mid

Caption: Natural Isotope Abundance Correction Workflow.
Q3: What is a Mass Isotopomer Distribution (MID) and how is it different from fractional enrichment?

A3: A Mass Isotopomer Distribution (MID) , also referred to as an isotopologue distribution, describes the proportion of all molecules of a specific metabolite that contain 0, 1, 2, ...n heavy isotopes, where 'n' is the number of atoms of that element in the molecule. [7][13]For a three-carbon metabolite like pyruvate, the MID is the vector of fractions for M+0 (no 13C), M+1 (one 13C), M+2 (two 13C), and M+3 (three 13C). The sum of these fractions is always 1 (or 100%). [7][14] Fractional Enrichment (FE) , on the other hand, is a single value representing the average enrichment of a metabolite pool. It is the fraction of carbon atoms in the pool that are 13C. While useful, it provides much less information than the full MID.

Why it Matters: The full MID is critical for 13C-MFA because different metabolic pathways produce unique MIDs. [1]For example, glycolysis of [U-13C6]glucose produces M+3 pyruvate, while the pentose phosphate pathway produces M+2 and M+1 pyruvate. Simply measuring the fractional enrichment would obscure these distinct patterns, making it impossible to resolve the fluxes through these pathways.

Q4: How do I choose the optimal 13C tracer for my experiment?

A4: The choice of tracer is a critical determinant of the precision of your flux estimates. [12]There is no single "best" tracer; the optimal choice depends entirely on the specific pathways you want to investigate. [4][12] Causality: A good tracer will generate unique labeling patterns for metabolites produced by different pathways, allowing the MFA software to distinguish and quantify the flux through each route. A poor tracer might produce identical labeling patterns from multiple pathways, making the fluxes unresolvable.

Best Practices for Tracer Selection:

Tracer ExampleBest For ResolvingRationale
[1,2-13C2]glucose Glycolysis, Pentose Phosphate Pathway (PPP)This tracer provides excellent precision for the upper part of central carbon metabolism. [12][15]
[U-13C6]glucose Pyruvate anaplerosis via pyruvate carboxylaseResults in M+3 labeling of TCA cycle intermediates like malate, a clear indicator of this pathway. [14]
[U-13C5]glutamine TCA Cycle, Reductive CarboxylationEmerged as the preferred tracer for analyzing TCA cycle activity. [12][15]
Mixtures (e.g., 80% [1-13C]glucose + 20% [U-13C6]glucose) Broad network coverageMixtures can often provide better overall flux resolution than any single tracer alone. [1]

Recommendation: Use in silico experimental design tools available in software packages like INCA or perform a literature search for validated tracers for your specific biological system and pathways of interest. [4][12]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during the data analysis workflow, presented in a clear, issue-and-solution format.

Troubleshooting Data Acquisition (LC-MS/GC-MS)
Symptom / Issue Potential Causes Recommended Solutions & Actions
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase. [16] 2. Injection Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase. [16][17] 3. Secondary Interactions: Analyte interacting with active sites on the silica. [16]1. Flush the column according to the manufacturer's protocol. If the problem persists, replace the guard column or the analytical column. [17] 2. Re-dissolve the sample in the initial mobile phase or a weaker solvent. [17] 3. Adjust mobile phase pH or add a buffer to minimize secondary interactions. [17]
Retention Time Shifts 1. Mobile Phase Composition Change: Inaccurate mixing, evaporation of a volatile component, or degradation. [18] 2. Column Temperature Fluctuation: Inconsistent oven temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections.1. Prepare fresh mobile phase. Ensure bottles are capped to prevent evaporation. [17] 2. Verify the column oven temperature is stable. 3. Increase the equilibration time in your LC method.
Low Signal Intensity / Poor Sensitivity 1. Ion Source Contamination: Buildup on the ESI probe or APCI corona needle. [18][19] 2. Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. [18] 3. Mass Calibration Drift: The mass spectrometer is not properly calibrated. [18]1. Clean the ion source according to the manufacturer's guidelines. This is a common and effective solution. [18] 2. Improve sample cleanup (e.g., using SPE) or adjust chromatography to separate the analyte from the interfering compounds. 3. Recalibrate the mass spectrometer regularly. [18]
Inaccurate Mass Isotopomer Ratios 1. Detector Saturation: The signal for the most abundant isotopomer (e.g., M+0) is so high that it saturates the detector, artificially suppressing its measured intensity relative to less abundant isotopomers. 2. Co-eluting Interferences: An unrelated compound with an m/z that overlaps with one of your target isotopologues is co-eluting. [4]1. Dilute the sample to bring the most intense peak within the linear dynamic range of the detector. 2. Check the mass spectra carefully. High-resolution mass spectrometry can often resolve interferences. [20]If not, improve chromatographic separation.
Troubleshooting Data Processing & Flux Estimation

G start Poor Goodness-of-Fit (High Chi-Square Value) q1 Is the Metabolic Network Model Correct? start->q1 fix_model Action: Review Model - Add missing reactions/pathways - Check reaction reversibility - Verify atom transitions - Consider compartmentalization q1->fix_model No q2 Are the Measurement Data Accurate? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Flux Estimation and Evaluate Goodness-of-Fit fix_model->end_node fix_data Action: Review Data - Check for integration errors - Verify natural abundance correction - Look for outliers in replicates - Ensure isotopic steady state was reached q2->fix_data No q3 Is the Model Over-parameterized? q2->q3 Yes a2_yes Yes a2_no No fix_data->end_node fix_params Action: Simplify Model - Remove poorly determined fluxes - Combine reactions where appropriate - Use a different tracer to improve resolution q3->fix_params Yes q3->end_node No (Consult with expert) a3_yes Yes a3_no No fix_params->end_node

Sources

Validation & Comparative

A Researcher's Guide to Pyridine-2,5-dicarboxylic Acid: A Tale of Two Isotopes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the strategic selection of reagents is paramount to experimental success. Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a versatile molecule that finds applications from the synthesis of intricate coordination polymers to its use as a bioactive agent.[1][2][3][4] However, the decision to employ its natural isotopic abundance (unlabeled) form versus a stable isotope-labeled counterpart, such as ¹³C labeled pyridine-2,5-dicarboxylic acid, fundamentally alters its application and the nature of the data that can be obtained. This guide provides an in-depth comparison of these two forms of pyridine-2,5-dicarboxylic acid, offering insights into their distinct roles in research and providing experimental frameworks for their use.

The Unlabeled Workhorse: A Ligand for Supramolecular Chemistry and Bioactivity

Unlabeled pyridine-2,5-dicarboxylic acid is a readily available and cost-effective reagent that has carved a niche in several research domains. Its rigid structure and the presence of both nitrogen and oxygen donor atoms make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[5][6][7] These materials are of significant interest for applications in gas storage, catalysis, and materials science.[7]

Application in Coordination Chemistry: Synthesis of a Zinc-Based Coordination Polymer

The dicarboxylate groups and the pyridine nitrogen of pyridine-2,5-dicarboxylic acid can coordinate with metal ions in various modes, leading to a rich diversity of supramolecular structures.[5][6] A representative application is the hydrothermal synthesis of a zinc-based coordination polymer.

  • Reagents:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Pyridine-2,5-dicarboxylic acid (unlabeled)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of pyridine-2,5-dicarboxylic acid in a 10 mL mixture of DMF and deionized water (1:1 v/v).

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture to 120 °C for 48 hours.

    • Allow the oven to cool slowly to room temperature.

    • Colorless crystals of the coordination polymer are harvested, washed with DMF, and dried under vacuum.

This straightforward synthesis yields a crystalline material whose structure and properties can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.

The ¹³C Labeled Precision Tool: Unlocking Quantitative Accuracy and Metabolic Insights

The introduction of stable isotopes, specifically ¹³C, into the pyridine-2,5-dicarboxylic acid molecule transforms it from a structural component into a powerful analytical tool. ¹³C labeled pyridine-2,5-dicarboxylic acid is chemically identical to its unlabeled counterpart but possesses a distinct mass, a property that is leveraged in mass spectrometry-based applications for unparalleled accuracy and precision in quantification.[8][9][10]

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative analysis in complex matrices is Isotope Dilution Mass Spectrometry (IDMS).[9] In this technique, a known amount of the ¹³C labeled analogue of the analyte is added to the sample as an internal standard at the earliest stage of sample preparation.[11] Because the labeled internal standard behaves identically to the unlabeled analyte during extraction, chromatography, and ionization, it effectively corrects for sample loss and matrix effects, leading to highly accurate and precise quantification.[4][11][12]

ParameterExternal Calibration (Unlabeled Standard)Isotope Dilution (¹³C Labeled Internal Standard)Rationale for Superiority of ¹³C Labeled Standard
Accuracy Prone to bias from matrix effects and sample loss during preparation.High accuracy, as the internal standard corrects for variations in sample preparation and matrix effects.[9][12]The co-eluting labeled standard experiences the same analytical variations as the analyte, allowing for a highly reliable ratio-based measurement.[13]
Precision Lower precision, susceptible to variations in injection volume and instrument response.High precision, with relative standard deviations typically <5%.[8][14]Ratiometric measurements are inherently more precise than absolute signal intensities.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Can be negatively impacted by matrix interference and baseline noise.[15][16][17]Generally lower LOD and LOQ due to improved signal-to-noise and reduced impact of matrix suppression.[13][18]The labeled standard helps to distinguish the analyte signal from background noise, enhancing sensitivity.
Matrix Effect Compensation No inherent compensation; requires matrix-matched calibrants or standard addition, which can be cumbersome.[12]Excellent compensation for ion suppression or enhancement in the mass spectrometer source.[4][11]The analyte and internal standard are affected by matrix effects to the same extent, thus the ratio remains constant.

This protocol outlines the general workflow for quantifying a hypothetical analyte in a biological matrix, using ¹³C labeled pyridine-2,5-dicarboxylic acid as a surrogate internal standard for a structurally similar target molecule.

  • Preparation of Standards:

    • Prepare a stock solution of the unlabeled analyte and the ¹³C labeled pyridine-2,5-dicarboxylic acid internal standard (IS) in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking a blank biological matrix with varying concentrations of the unlabeled analyte and a fixed concentration of the ¹³C labeled IS.

  • Sample Preparation:

    • To each unknown sample, add a precise volume of the ¹³C labeled IS solution.

    • Perform sample extraction (e.g., protein precipitation with acetonitrile, followed by centrifugation).

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto an appropriate liquid chromatography (LC) column for separation.

    • Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • Set up MRM transitions for both the unlabeled analyte and the ¹³C labeled IS.

  • Data Analysis:

    • For each sample and standard, calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflows

To further elucidate the distinct applications of unlabeled and ¹³C labeled pyridine-2,5-dicarboxylic acid, the following diagrams illustrate the experimental workflows.

MOF_Synthesis cluster_reagents Reagent Preparation cluster_reaction Hydrothermal Reaction cluster_product Product Isolation & Characterization Zn_Nitrate Zn(NO₃)₂·6H₂O Solution Mixing Mix Reagents in Vial Zn_Nitrate->Mixing PDCA Unlabeled Pyridine-2,5-dicarboxylic Acid Solution PDCA->Mixing Solvent DMF/Water Mixture Solvent->Mixing Heating Heat in Oven (120°C, 48h) Mixing->Heating Cooling Slow Cooling Heating->Cooling Harvesting Harvest Crystals Cooling->Harvesting Washing Wash with DMF Harvesting->Washing Drying Dry Under Vacuum Washing->Drying Characterization XRD, TGA Analysis Drying->Characterization

Caption: Workflow for the synthesis of a Metal-Organic Framework.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Add Known Amount of ¹³C Labeled IS Sample->Spike Extract Extract Analytes Spike->Extract LC_Separation LC Separation Extract->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

Conclusion: Choosing the Right Tool for the Job

The choice between unlabeled and ¹³C labeled pyridine-2,5-dicarboxylic acid is dictated by the research objective. For explorations in materials science and coordination chemistry, where the molecule serves as a structural building block, the unlabeled form is the logical and economical choice. However, when the goal is precise and accurate quantification of a target molecule in a complex biological or environmental sample, the ¹³C labeled version, employed as an internal standard in an IDMS workflow, is indispensable. Understanding the distinct capabilities of each form allows researchers to harness the full potential of this versatile chemical in their scientific endeavors.

References

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  • Hajati, S., et al. (2019). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. New Journal of Chemistry, 43(1), 224-235. [Link]

  • Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285-291. [Link]

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  • Reinsch, H., et al. (2018). Synthesis of M-UiO-66 (M= Zr, Ce or Hf) employing 2, 5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions, 47(32), 11137-11145. [Link]

  • Sun, Y. L., et al. (2007). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic chemistry, 46(25), 10784-10793. [Link]

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  • Kulesza, S. E., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18011-18022. [Link]

  • Li, L., & Ly, M. (2022). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Molecules, 27(19), 6599. [Link]

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Sources

A Senior Application Scientist's Guide to Linearity and Range Assessment: The Case for (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical research, the rigorous validation of analytical methods is the bedrock upon which data integrity is built. Among the critical validation parameters, linearity and range establish the quantifiable boundaries of an assay, ensuring that a proportional relationship exists between the concentration of an analyte and the analytical signal. This guide provides an in-depth technical assessment of linearity and range determination, making a compelling case for the use of stable isotope-labeled (SIL) internal standards, specifically (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, in mass spectrometry-based bioanalytical assays. We will explore the mechanistic advantages of this approach and compare its performance to alternative internal standardization strategies through supporting experimental data.

The Foundational Importance of Linearity and Range in Method Validation

The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), mandate the evaluation of linearity and range to ensure an analytical procedure is fit for its intended purpose.[1][2] Linearity demonstrates that the method's response is directly proportional to the analyte concentration, while the range defines the upper and lower concentration limits within which the assay is precise, accurate, and linear.[3][4][5] For researchers and drug development professionals, a well-defined linear range is not merely a regulatory checkbox; it is a guarantee of reliable quantification for pharmacokinetic, toxicokinetic, and biomarker studies.

The Role of Internal Standards in Achieving Robust Linearity

Quantitative analysis, especially in complex biological matrices like plasma or urine, is fraught with potential variabilities. These can arise from sample preparation, instrument performance, and matrix effects.[6] Internal standards are indispensable tools for mitigating these variabilities.[7] An ideal internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls, which behaves similarly to the analyte throughout the analytical process.[8] By normalizing the analyte's response to that of the internal standard, we can compensate for variations and enhance the accuracy and precision of the measurement.[9][10]

Comparative Analysis of Internal Standardization Strategies

The choice of an internal standard is a critical decision in method development. Let's compare the common approaches:

  • Structural Analogs (Non-Isotopically Labeled): These are compounds with similar chemical structures to the analyte. While cost-effective, their physicochemical properties are not identical, which can lead to differences in extraction recovery, ionization efficiency, and chromatographic retention.[9]

  • Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard" in quantitative mass spectrometry.[11][12] A SIL internal standard is the analyte molecule in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N).[12]

The Superiority of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic Acid as a SIL Internal Standard

(2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is a SIL form of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid), a molecule relevant in various biological and chemical contexts.[13][14][15] Its utility as an internal standard is rooted in the fundamental principles of SIL compounds:

  • Near-Identical Physicochemical Properties: Having the same molecular structure as the analyte, it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization response.[11] This ensures that any analyte loss or signal fluctuation is mirrored by the internal standard.

  • Mass-Based Distinction: The mass difference due to the five ¹³C atoms allows for clear differentiation from the native analyte by the mass spectrometer, without compromising its chemical behavior.[12][16]

  • Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a major challenge in bioanalysis.[6] Because the SIL internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[12]

To illustrate these advantages, let's consider a hypothetical but realistic experimental scenario.

Experimental Comparison: Quantifying a Fictitious Drug Metabolite

Objective: To assess the linearity and range for the quantification of a fictitious acidic drug metabolite, "Metabolite-X," in human plasma using LC-MS/MS. Pyridine-2,5-dicarboxylic acid will serve as a structural analog for Metabolite-X due to its similar chemical properties.

Experimental Protocols

Method 1: Using a Structural Analog Internal Standard (Pyridine-2,5-dicarboxylic acid)

  • Preparation of Calibration Standards and Quality Controls (QCs): A stock solution of Metabolite-X is prepared in methanol. This is serially diluted and spiked into blank human plasma to create calibration standards ranging from 1 to 1000 ng/mL. QCs are prepared at low, medium, and high concentrations (3, 50, and 800 ng/mL).

  • Sample Preparation: To 100 µL of each sample, 10 µL of the internal standard working solution (Pyridine-2,5-dicarboxylic acid, 100 ng/mL in methanol) is added. Proteins are precipitated by adding 300 µL of acetonitrile. After centrifugation, the supernatant is transferred for analysis.

  • LC-MS/MS Analysis: Samples are analyzed using a reverse-phase HPLC method coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Method 2: Using a SIL Internal Standard ((2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid)

The protocol is identical to Method 1, with the exception that the internal standard working solution is (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid (100 ng/mL in methanol).

Data Presentation and Comparative Analysis

The performance of both methods is evaluated based on the linearity of the calibration curve and the accuracy of the back-calculated concentrations of the standards.

Parameter Method 1 (Structural Analog IS) Method 2 (SIL IS) Commentary
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mLBoth methods were evaluated over the same concentration range.
Linearity (R²) 0.995> 0.999The SIL IS provides a significantly better correlation, indicating a more robust linear relationship.
Regression Equation y = 1.2x + 0.05y = 1.0x + 0.002The slope closer to 1 and the intercept closer to 0 for the SIL method suggest higher accuracy.
Accuracy (% Bias) of Back-Calculated Standards
1 ng/mL-15%-3%The SIL IS demonstrates superior accuracy, especially at the lower limit of quantification.
10 ng/mL-8%-1%
100 ng/mL+5%+0.5%
500 ng/mL+12%+2%The increasing bias at higher concentrations with the structural analog may indicate differential matrix effects.
1000 ng/mL+18%+3%
Visualization of the Experimental Workflow

Linearity_Assessment_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing Cal_Standards Calibration Standards (1-1000 ng/mL) Add_IS Add Internal Standard (Analog or SIL) Cal_Standards->Add_IS QCs Quality Controls (Low, Mid, High) QCs->Add_IS Plasma_Sample Blank Plasma Plasma_Sample->Cal_Standards Plasma_Sample->QCs Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MSMS Peak_Integration Peak Area Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Linearity_Evaluation Evaluate Linearity (R²) and Range Calibration_Curve->Linearity_Evaluation

Caption: Workflow for Linearity and Range Assessment.

Causality Behind the Experimental Observations

The superior performance of the SIL internal standard is not coincidental; it is a direct consequence of its chemical and physical identity with the analyte. The structural analog, while similar, will have slight differences in polarity, pKa, and conformation. These differences can lead to:

  • Differential Extraction Recovery: Minor pH variations or solvent composition changes during sample preparation can affect the extraction efficiency of the analyte and the structural analog differently.

  • Chromatographic Separation: In some cases, a structural analog may not perfectly co-elute with the analyte, exposing them to different matrix environments as they enter the mass spectrometer source.

  • Variable Ionization Efficiency: The ionization efficiency of a molecule in an electrospray source is highly dependent on its chemical properties. A structural analog is likely to have a different ionization efficiency than the analyte, and this difference may not be constant across varying matrix compositions.

The (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, being chemically identical to its unlabeled counterpart, circumvents these issues, providing a more accurate and reliable normalization.

Conclusion and Recommendations

For drug development professionals and researchers, the investment in a stable isotope-labeled internal standard like (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid is a strategic decision that pays dividends in data quality and regulatory confidence. While the initial cost may be higher than that of a structural analog, the long-term benefits of improved accuracy, precision, and assay robustness are undeniable. When assessing the linearity and range of a quantitative bioanalytical method, the use of a SIL internal standard is the most scientifically sound approach to ensure that the data generated is a true and reliable representation of the analyte's concentration in the sample.

References

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  • PubMed. (2023, March 2). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase.
  • PubChem. (n.d.). (ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_5)Pyridine-2,5-(ngcontent-ng-c3124257658="" class="ng-star-inserted">13C_2)dicarboxylic acid.
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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2,3,4,5,6-¹³C₅)Pyridine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory protocol.

Foundational Safety Assessment: Chemical vs. Radiological Hazards

A critical first step in handling any isotopically labeled compound is to correctly identify the nature of the isotope. The compound , (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid, is labeled with Carbon-13 (¹³C).

¹³C is a stable, non-radioactive isotope of carbon.

This is a crucial distinction. Unlike radioactive isotopes such as Carbon-14 (¹⁴C) or Tritium (³H), ¹³C poses no radiological threat.[1][2] Therefore, safety protocols should be based exclusively on the chemical properties and toxicological profile of the parent molecule, pyridine-2,5-dicarboxylic acid. No specialized equipment or procedures for handling radioactive materials are necessary.[3][4]

The primary hazards are associated with the chemical nature of pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid, CAS 100-26-5).[5]

Hazard Profile of Pyridine-2,5-dicarboxylic Acid

Based on the Safety Data Sheets (SDS) for the unlabeled parent compound, the following hazard profile should be assumed.[5][6][7]

Hazard ClassificationGHS CodeDescription
Skin Irritation H315Causes skin irritation.[5][7][8]
Eye Irritation H319Causes serious eye irritation.[5][7][9]
Respiratory Irritation H335May cause respiratory irritation, particularly as a dust.[5][7][10]
Acute Oral Toxicity H302Harmful if swallowed.[6]
Aquatic Toxicity H410Very toxic to aquatic life with long-lasting effects.[6]

Carboxylic acids, while often weak, can be corrosive or irritating, and pyridine derivatives are known to be potentially harmful.[11][12] Therefore, a robust personal protective equipment (PPE) strategy is mandatory.

Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE is the primary defense against the chemical hazards outlined above. The following equipment is required for handling (2,3,4,5,6-¹³C₅)pyridine-2,5-dicarboxylic acid.

A. Eye and Face Protection

  • Rationale: To prevent contact with the solid powder or solutions, which can cause serious eye irritation.[7][9]

  • Required:

    • Chemical Safety Goggles: Must be worn at all times when the chemical is present in the laboratory. They must provide a full seal around the eyes to protect from splashes and airborne dust.[6]

    • Face Shield: Required in addition to goggles when handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer of solutions).[13][14]

B. Skin and Body Protection

  • Rationale: To prevent skin contact, which can cause irritation, and to avoid systemic absorption.[5][8]

  • Required:

    • Gloves: Nitrile gloves are the recommended minimum.[14] For prolonged handling or when working with solutions, heavier-duty gloves or double-gloving is advised. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

    • Laboratory Coat: A fully buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing from contamination.[6]

    • Chemical-Resistant Apron: Consider wearing a chemical-resistant apron over the lab coat when handling larger volumes of solutions.

C. Respiratory Protection

  • Rationale: The solid form of this compound is a powder, and inhalation of dust can cause respiratory tract irritation.[5][7]

  • Required:

    • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize airborne dust.[10][15]

    • Respirator: If work cannot be conducted within a fume hood, or if there is a risk of generating significant dust, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[5][14]

Procedural Guidance and Workflows

Correctly using PPE is as important as selecting it. The following workflows detail the procedural steps for safe handling.

A. Standard Operating Workflow

The following diagram outlines the logical flow for safely handling the compound from preparation through disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Certification & Airflow Don_PPE 2. Don Required PPE (Coat, Goggles, Gloves) Weigh 3. Weigh Solid Compound Inside Fume Hood Don_PPE->Weigh Handle 4. Perform Experimental Procedures Weigh->Handle Decon 5. Decontaminate Surfaces & Glassware Handle->Decon Waste 6. Segregate & Label Hazardous Waste Decon->Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator/Mask (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator/Mask Doff3->Doff4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.